2-[2-[2-(Prop-2-ynoxycarbonylamino)ethoxy]ethoxy]acetic acid
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Overview
Description
2-[2-[2-(Prop-2-ynoxycarbonylamino)ethoxy]ethoxy]acetic acid is a compound with a complex structure that includes multiple functional groups. It is used in various scientific research applications due to its unique chemical properties. The compound’s molecular formula is C11H17NO6, and it has a molecular weight of 259.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Prop-2-ynoxycarbonylamino)ethoxy]ethoxy]acetic acid typically involves multiple steps. One common method starts with the reaction of propargyl alcohol with ethylene oxide to form 2-(prop-2-ynoxy)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-[2-(prop-2-ynoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(Prop-2-ynoxycarbonylamino)ethoxy]ethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-[2-(Prop-2-ynoxycarbonylamino)ethoxy]ethoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[2-(Prop-2-ynoxycarbonylamino)ethoxy]ethoxy]acetic acid involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-[2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxy]acetic acid: Similar structure but with a tert-butoxycarbonyl group instead of a prop-2-ynoxycarbonyl group.
2-[2-[2-(Aminoethoxy)ethoxy]acetic acid: Lacks the prop-2-ynoxycarbonyl group and has an amino group instead.
Uniqueness
2-[2-[2-(Prop-2-ynoxycarbonylamino)ethoxy]ethoxy]acetic acid is unique due to its prop-2-ynoxycarbonyl group, which imparts distinct reactivity and functional properties. This makes it particularly useful in applications requiring specific chemical modifications and interactions .
Properties
IUPAC Name |
2-[2-[2-(prop-2-ynoxycarbonylamino)ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6/c1-2-4-17-10(14)11-3-5-15-6-7-16-8-9(12)13/h1H,3-8H2,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAFOLBLUHCAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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